molecular formula C17H17NO4S B15004695 dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B15004695
M. Wt: 331.4 g/mol
InChI Key: NCPUAZQBLWRIHM-OAHLLOKOSA-N
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Description

Dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound characterized by its unique pyrrolo-thiazole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol and reagents such as sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with DNA. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

dimethyl (3R)-5-methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

InChI

InChI=1S/C17H17NO4S/c1-10-13(16(19)21-2)14(17(20)22-3)12-9-23-15(18(10)12)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3/t15-/m1/s1

InChI Key

NCPUAZQBLWRIHM-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C(=C2N1[C@H](SC2)C3=CC=CC=C3)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=C2N1C(SC2)C3=CC=CC=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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